molecular formula C16H14FN3O2S B5662013 N-(2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide

N-(2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B5662013
M. Wt: 331.4 g/mol
InChI Key: MCISZGKNYXVPJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-substituted phenyl acetamide derivatives involves complex organic reactions, often starting from benzothiazoles or benzimidazoles with acetic acid. These processes may include refluxing with acetic acid to form distinct hydrogen bond associated acetamides, characteristic of the substituent in the benzothiazole moiety (Antypenko et al., 2017; Balijapalli et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide" is characterized by NMR, IR, and sometimes X-ray diffraction techniques. These studies provide insight into the conformational flexibility and the electronic structure of the molecule, crucial for understanding its chemical behavior (Inkaya et al., 2012).

Chemical Reactions and Properties

N-substituted phenyl acetamide derivatives exhibit a range of chemical reactions, including acylation, alkylation, and hydrolysis. These reactions are pivotal for the functionalization of the molecule and enhancing its chemical properties (Hocker & Giesecke, 2003).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and the nature of substituents. The determination of these properties is essential for the application and handling of the compound.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa values, are crucial for the compound's potential applications. The pKa determination of similar N-substituted benzimidazole derivatives, for example, provides insights into the compound's acidity and protonation states, influencing its chemical behavior in different environments (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-22-10-6-7-13-14(8-10)20-16(19-13)23-9-15(21)18-12-5-3-2-4-11(12)17/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCISZGKNYXVPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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